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molecular formula C8H8FNO2 B2858224 Ethyl 2-fluoroisonicotinate CAS No. 123412-95-3

Ethyl 2-fluoroisonicotinate

Cat. No. B2858224
M. Wt: 169.155
InChI Key: ROKPQNOTIZSSOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09125937B2

Procedure details

To a stirred solution of 2-fluoroisonicotinic acid (27) (1.00 g, 7.09 mmol) in anhydrous dichloromethane (30 mL) was added at 0° C., under argon, triethylamine (991 μL, 7.09 mmol). After 5 min, ethyl chloroformate (681 μL, 7.09 mmol) was added and the mixture was stirred at 0° C. for 5 min before addition of N-dimethyl-4-aminopyridine (DMAP, 86 mg, 0.71 mmol). The mixture was stirred at 0° C. for 4 h. After return back to room temperature, the solvent was evaporated under vacuum and the residue was chromatographed (Al2O3, CH2Cl2) to give ester 28 (0.98 g, 5.79 mmol) as a yellow liquid. Yield 82%; Rf (Al2O3, CH2Cl2) 0.90; IR (CCl4) ν 1096, 1210, 1299, 1409, 1572, 1735 cm−1; 1H NMR (200 MHz, CDCl3) δ 1.39 (t, 3H, J=7.1 Hz), 4.40 (q, 2H, J=7.1 Hz), 7.47 (ddd, 1H, 3JH-F=2.4 Hz, J=0.8, 1.3 Hz), 7.72 (ddd, 1H, 5JH-F=1.8 Hz, J=1.3, 5.1 Hz), 8.33 (td, 1H, 4JH-F=0.8 Hz, J=0.8, 5.1 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
991 μL
Type
reactant
Reaction Step Two
Quantity
681 μL
Type
reactant
Reaction Step Three
[Compound]
Name
N-dimethyl-4-aminopyridine
Quantity
86 mg
Type
reactant
Reaction Step Four
Name
Yield
82%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([OH:7])=[O:6].[CH2:11](N(CC)CC)[CH3:12].ClC(OCC)=O>ClCCl>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([O:7][CH2:11][CH3:12])=[O:6]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CN1
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
991 μL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
681 μL
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
N-dimethyl-4-aminopyridine
Quantity
86 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After return back to room temperature, the solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed (Al2O3, CH2Cl2)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC=1C=C(C(=O)OCC)C=CN1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.79 mmol
AMOUNT: MASS 0.98 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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